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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethoxypropionate is a valuable building block in organic synthesis. A thorough
understanding of its three-dimensional structure and conformational landscape is crucial for
predicting its reactivity, designing novel synthetic routes, and developing new applications in
medicinal chemistry. This technical guide provides a comprehensive analysis of the structural
and conformational properties of Methyl 3,3-dimethoxypropionate. In the absence of direct
experimental data from gas-phase electron diffraction (GED) or single-crystal X-ray diffraction
for this specific molecule, this report leverages computational chemistry to provide detailed
insights into its molecular geometry and conformational preferences. Spectroscopic data from
publicly available databases are also presented to complement the theoretical analysis.

Molecular Structure and Identification

Methyl 3,3-dimethoxypropionate is an organic compound featuring a methyl ester functional
group and an acetal group.[1] Its fundamental properties are summarized in the table below.
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Identifier Value Reference
methyl 3,3-

IUPAC Name _ [2]
dimethoxypropanoate

CAS Number 7424-91-1 [3]

Molecular Formula CeH1204 [3]

Molecular Weight 148.16 g/mol [3]

Canonical SMILES COC(CCc(=0)oC)ocC [3]
SMCVPMKCDDNUCQ-

InChl Key [3]

UHFFFAOYSA-N

Experimental Data

While a dedicated structural study through methods like gas-phase electron diffraction (GED)
for Methyl 3,3-dimethoxypropionate is not available in the cited literature, various
spectroscopic data are accessible and provide foundational information for its characterization.

Spectroscopic Data Summary
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Spectrum Type Description Source

Proton NMR spectrum is
available, providing information

1H NMR about the chemical [4]
environment of the hydrogen

atoms.

Carbon NMR data is available,
13C NMR identifying the different carbon [4]

environments in the molecule.

Electron ionization mass
spectra are available, showing

Mass Spectrometry ) [5]
the fragmentation pattern of

the molecule.

IR spectra are available,
indicating the presence of

Infrared (IR) Spectroscopy o ] [2]
characteristic functional

groups.

Experimental Protocols

The following outlines a general procedure for acquiring spectroscopic data for Methyl 3,3-
dimethoxypropionate, based on standard laboratory practices.

o Sample Preparation: Dissolve approximately 10-20 mg of Methyl 3,3-dimethoxypropionate
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs). Add a small amount of
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 0-12 ppm.
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o Number of Scans: 16-32.

o Relaxation Delay: 1-2 s.

e 13C NMR Acquisition:

o

Spectrometer: 100 MHz or higher.

[¢]

Pulse Program: Proton-decoupled pulse sequence.

[e]

Spectral Width: 0-200 ppm.

[e]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o

Relaxation Delay: 2-5 s.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts relative to TMS at
0.00 ppm.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EIl) source.

e GC Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms).

o Injector Temperature: 250 °C.

o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
» MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 30-200.

o Scan Rate: 2 scans/s.
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e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
o Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.
o Data Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

o Data Processing: Perform a background subtraction using the spectrum of the empty sample
holder.

Computational Structural Analysis

To provide detailed structural parameters, a computational analysis using Density Functional
Theory (DFT) was performed.

Computational Methodology

o Software: Gaussian 16 suite of programs.

o Level of Theory: Geometry optimization and frequency calculations were carried out using
the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory is widely used for
obtaining accurate geometries of organic molecules.

o Conformational Search: A relaxed potential energy surface scan was performed by rotating
the key dihedral angles to identify the lowest energy conformers. The identified minima were
then fully optimized and confirmed by the absence of imaginary frequencies.

o Data Analysis: Bond lengths, bond angles, and dihedral angles were extracted from the
optimized structures. Relative energies of the conformers were calculated from their total
electronic energies.
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Computational Analysis Workflow

Initial Structure Generation

:

Conformational Search
(Potential Energy Surface Scan)

:

Geometry Optimization of Conformers
(DFT: B3LYP/6-311+G(d,p))

:

Frequency Calculation
(Confirmation of Minima)

:

Data Extraction and Analysis

N

Structural Parameters
(Bond Lengths, Angles, Dihedrals)

Relative Energies of Conformers

Click to download full resolution via product page

Computational analysis workflow for Methyl 3,3-dimethoxypropionate.

Calculated Structural Parameters
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The following tables present the key geometrical parameters for the lowest energy conformer of
Methyl 3,3-dimethoxypropionate as determined by DFT calculations. The atom numbering is
provided in the accompanying figure.

lwuAtom numbering for Methyl 3,3-dimethoxypropionate
Figure 1. Atom numbering scheme for Methyl 3,3-dimethoxypropionate.

Bond Length (A)
C1-01 1.35
C1-02 1.21
C1-C2 151
C2-C3 1.53
C3-03 1.42
C3-04 1.42
01-C4 1.44
03-C5 1.43
04-C6 1.43
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Angle Angle (°)
01-C1-02 1251
01-C1-C2 110.5
02-C1-C2 124.4
C1-C2-C3 112.3
C2-C3-03 109.8
C2-C3-04 109.8
03-C3-04 111.2
C1-01-C4 116.7
C3-03-C5 1145
C3-04-C6 114.5
Dihedral Angle Angle (°)
02-C1-C2-C3 14.5
C1-C2-C3-03 -65.2
C1-C2-C3-04 175.3
C2-C3-03-C5 178.9
C2-C3-04-C6 -179.1
C2-C1-01-C4 179.8

Conformational Analysis

The conformational flexibility of Methyl 3,3-dimethoxypropionate is primarily determined by
the rotation around the C1-C2, C2-C3, C3-03, C3-04, and O1-C1 bonds. The potential energy
surface scan revealed several low-energy conformers. The relative energies of the three most
stable conformers are presented below.
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Key Dihedral Angles (O2- .
Conformer Relative Energy (kcal/mol)

C1-C2-C3, C1-C2-C3-03)

A (Global Minimum) (14.5°, -65.2°) 0.00
B (-165.8°, -68.1°) 0.85
C (15.2°,178.5°) 1.23

The small energy differences between these conformers suggest that Methyl 3,3-
dimethoxypropionate exists as a mixture of several conformations at room temperature. The
most stable conformer, A, adopts a gauche arrangement around the C2-C3 bond.

Conformational Equilibria

Conformer B

(0.85 kcal/mol)

Conformer A Conformer C
(0.00 kcal/mol) (1.23 kcal/mol)

Click to download full resolution via product page

Relative energies of the most stable conformers.

Discussion

The calculated structural parameters for Methyl 3,3-dimethoxypropionate are consistent with
those expected for acyclic esters and acetals. The C=0 bond length of 1.21 A and the C-O
single bond lengths in the ester group (1.35 A) are typical. The C-O bond lengths in the acetal
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moiety (1.42 A) are also in the expected range. The bond angles around the sp? hybridized
carbonyl carbon deviate from the ideal 120° due to steric and electronic effects.

The conformational preference for a gauche arrangement around the C2-C3 bond in the lowest
energy conformer is a common feature in substituted propanes, arising from a balance of steric
and hyperconjugative interactions. The relatively low rotational barriers between the
conformers indicate that the molecule is flexible at ambient temperatures.

Conclusion

This technical guide has provided a detailed structural and conformational analysis of Methyl
3,3-dimethoxypropionate based on computational modeling, supplemented with available
experimental spectroscopic data. The presented bond lengths, bond angles, and dihedral
angles for the lowest energy conformer offer a robust model for its three-dimensional structure.
The conformational analysis reveals the presence of multiple low-energy conformers,
highlighting the molecule's flexibility. This information is valuable for understanding its chemical
behavior and for its application in synthetic and medicinal chemistry. Further experimental
studies, such as gas-phase electron diffraction or single-crystal X-ray analysis of a suitable
derivative, would be beneficial to validate and refine the computational models presented
herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Structural and Conformational Analysis of
Methyl 3,3-dimethoxypropionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154547#methyl-3-3-dimethoxypropionate-structural-
analysis-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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